![molecular formula C8H13Cl2NO B14495289 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride CAS No. 65541-11-9](/img/structure/B14495289.png)
2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-azabicyclo[222]octan-3-one;hydrochloride is a bicyclic compound that features a chloromethyl group attached to a nitrogen-containing azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride typically involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the chloromethylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies investigating the interactions of bicyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure may also facilitate binding to specific receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octan-3-one: Another bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent interactions with biological targets. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.
Propriétés
Numéro CAS |
65541-11-9 |
|---|---|
Formule moléculaire |
C8H13Cl2NO |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
InChI |
InChI=1S/C8H12ClNO.ClH/c9-5-7-8(11)6-1-3-10(7)4-2-6;/h6-7H,1-5H2;1H |
Clé InChI |
VVFAATXDNULMBP-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(=O)C2CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



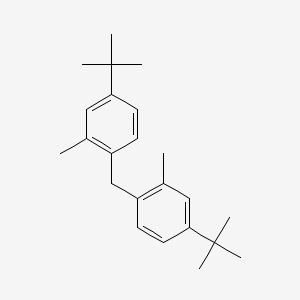

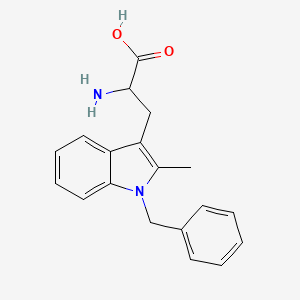

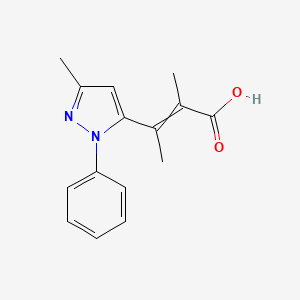

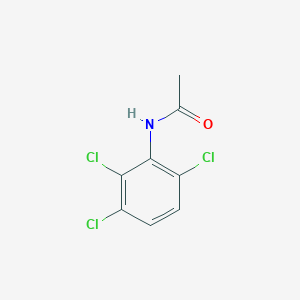

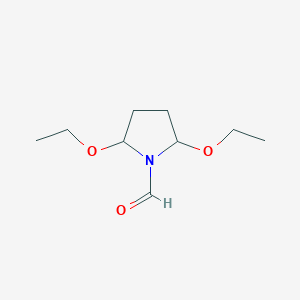
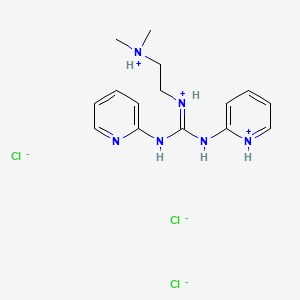

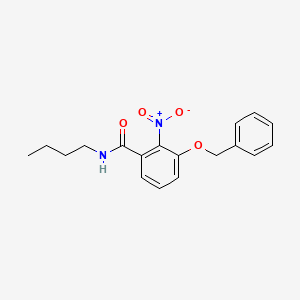
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
